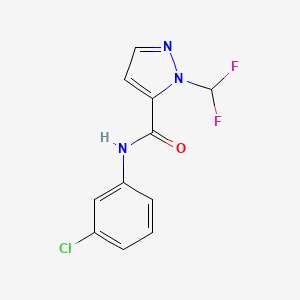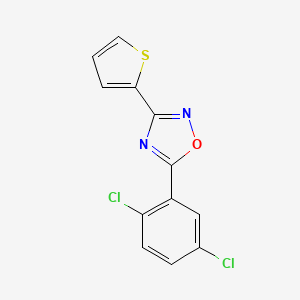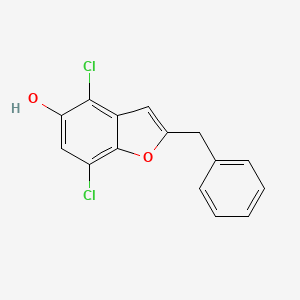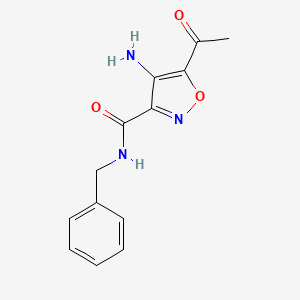
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target histone methyltransferase enzymes, which play a crucial role in gene expression and epigenetic regulation.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of histone methyltransferase enzymes, which are responsible for the methylation of histone proteins and other non-histone substrates. Histone methylation plays a crucial role in the regulation of gene expression and epigenetic modifications, and aberrant methylation patterns have been associated with various diseases, including cancer, inflammation, and neurodegeneration. This compound binds to the active site of these enzymes and blocks their activity, thereby preventing the methylation of histone and non-histone substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various preclinical models. The compound has been shown to inhibit the growth and metastasis of various cancer types, including breast, prostate, and lung cancer, by suppressing the activity of histone methyltransferase enzymes. In addition, this compound has been shown to attenuate inflammation and neurodegeneration by inhibiting the activity of these enzymes. The compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide for lab experiments is its specificity towards histone methyltransferase enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, the compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low yield in the synthesis process, which can limit its availability for large-scale experiments. Moreover, the compound's mechanism of action is still not fully understood, which can hinder its further development.
Direcciones Futuras
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide and its potential therapeutic applications. One of the future directions for research is to investigate the efficacy of this compound in combination with other anticancer drugs or immunotherapies. In addition, the development of more efficient synthesis methods for this compound can improve its availability for large-scale experiments. Finally, the identification of biomarkers for patient selection and monitoring can facilitate the clinical development of this compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several histone methyltransferase enzymes, including EZH2, G9a, and SETD7, which are involved in the regulation of gene expression and epigenetic modifications. Inhibition of these enzymes by this compound has been shown to result in the suppression of tumor growth and metastasis in various cancer models, as well as the attenuation of inflammation and neurodegeneration.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(difluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O/c12-7-2-1-3-8(6-7)16-10(18)9-4-5-15-17(9)11(13)14/h1-6,11H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVMPOLTFDFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)

![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327275.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4327278.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)

![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)

![1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327318.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B4327326.png)
![5-(2-ethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327333.png)
![methyl 4-{[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327334.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327340.png)
